molecular formula C6H2Br2F2 B3155784 1,2-Dibromo-3,4-difluorobenzene CAS No. 811713-01-6

1,2-Dibromo-3,4-difluorobenzene

Cat. No.: B3155784
CAS No.: 811713-01-6
M. Wt: 271.88 g/mol
InChI Key: WOCVINHBMRXVRD-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-difluorobenzene is an organic compound with the molecular formula C₆H₂Br₂F₂ It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,4 positions, respectively

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of various biologically active compounds , suggesting that it may interact with a variety of biological targets.

Mode of Action

It’s known that halogenated benzenes can undergo nucleophilic aromatic substitution reactions . This suggests that 1,2-Dibromo-3,4-difluorobenzene might interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Pharmacokinetics

Factors such as its molecular weight (27188 g/mol ) and LogP (3.47 ), suggest that it might have reasonable bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of diazotization reactions involving similar compounds has been found to be influenced by factors such as temperature . Therefore, it’s plausible that the action of this compound could also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For example, starting with 1,2-difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Amino or alkoxy derivatives of difluorobenzene.

    Reduction: Difluorobenzene.

    Oxidation: Difluorobenzoic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3,4-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research .

Properties

IUPAC Name

1,2-dibromo-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCVINHBMRXVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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